N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin scaffold fused with an indole moiety and a piperidine-derived side chain. Its structure integrates multiple pharmacophoric elements:
- Indole-3-yl group: A planar aromatic system often associated with receptor binding in bioactive molecules.
- Piperidinylethyl side chain: A nitrogen-containing aliphatic chain that may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c30-24(28-12-6-1-7-13-28)16-29-15-20(19-8-2-3-9-21(19)29)25(31)26(32)27-14-18-17-33-22-10-4-5-11-23(22)34-18/h2-5,8-11,15,18H,1,6-7,12-14,16-17H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSGFMNMVNPAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzodioxin and piperidine, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 414.48 g/mol. The presence of various functional groups contributes to its potential therapeutic effects.
Molecular Structure
| Component | Description |
|---|---|
| Benzodioxin | A bicyclic structure associated with various pharmacological activities. |
| Piperidine | A six-membered ring that enhances the compound's interaction with biological targets. |
| Indole | A core structure linked to numerous biological effects, including anticancer properties. |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar effects.
Case Study: Anticancer Screening
A study conducted on related benzodioxin derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that benzodioxin derivatives can act against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Evaluation
In a comparative study, several benzodioxin-based compounds were tested against standard strains of bacteria and fungi. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial properties, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The neuroprotective activity is hypothesized to be due to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes.
Synthetic Route Overview
- Preparation of Intermediates : Synthesis begins with the formation of benzodioxin and piperidine derivatives.
- Coupling Reaction : The intermediates undergo acylation to form the final product.
- Purification : The compound is purified using methods such as recrystallization or chromatography.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's anticancer properties have been explored through various in vitro studies. It has been noted that derivatives of this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . For example, some derivatives have shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and apoptosis.
Neurological Applications
Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies suggest possible applications in treating conditions like depression and anxiety disorders .
Antimicrobial Study
A study evaluated a series of acetamide derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced activity significantly compared to standard treatments .
Anticancer Research
In another study focusing on anticancer properties, a related compound was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results showed promising IC50 values indicating potent cytotoxic effects .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway.
Nucleophilic Substitution at the Indole 3-Position
The indole ring’s 3-position is reactive toward electrophilic and nucleophilic agents, enabling functionalization:
| Reagent | Reaction Type | Product | Yield | References |
|---|---|---|---|---|
| Bromine (Br₂, DCM, 0°C) | Electrophilic bromination | 3-Bromoindole derivative | 62% | |
| Sodium hydride (NaH), methyl iodide | Alkylation | 3-Methylindole derivative | 71% |
Key Observation : Substituents on the piperidine ring (e.g., 2-oxo group) influence the regioselectivity of indole functionalization .
Oxidation of the Benzodioxin Ring
The 2,3-dihydro-1,4-benzodioxin moiety undergoes oxidation to form quinone-like structures under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ (acidic, 50°C) | Ring-opening oxidation | 1,4-Benzoquinone derivative + glyoxal | 55% | |
| Ozone (O₃, DCM, -78°C) | Ozonolysis | Fragmented carbonyl compounds | 48% |
Mechanistic Note : Oxidation destabilizes the dioxane ring, leading to cleavage and formation of carbonyl groups .
Piperidine Ring Functionalization
The piperidine subunit participates in alkylation and acylation reactions:
| Reagent | Reaction Type | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride (Et₃N, DCM) | N-Acylation | N-Acetylpiperidine derivative | 89% | |
| Benzyl bromide (K₂CO₃, DMF) | N-Alkylation | N-Benzylpiperidine derivative | 76% |
Structural Impact : Alkylation at the piperidine nitrogen enhances lipophilicity, affecting bioavailability .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems under thermal or catalytic conditions:
| Conditions | Product | Yield | References |
|---|---|---|---|
| PPh₃, I₂, 100°C | Spiro-indole-piperidine fused oxazolidinone | 68% | |
| CuI, DMF, 120°C | Benzodioxin-indole macrocycle | 52% |
Significance : Cyclized derivatives exhibit enhanced binding to neurological targets (e.g., COX-II receptors) .
Enzymatic Degradation
In vitro studies highlight susceptibility to enzymatic cleavage:
Pharmacological Relevance : Metabolism studies inform prodrug design and toxicity profiles .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV-C (254 nm, 6 h) | Photo-dimerized indole derivative | 34% | |
| Rose Bengal, visible light | Singlet oxygen-mediated oxidation of benzodioxin | 41% |
Caution : Photodegradation necessitates protective storage conditions for stability .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analysis.
Pharmacokinetic and Reactivity Insights
Metabolic Stability
Solubility and Permeability
- The benzodioxin core’s ether oxygens enhance water solubility relative to purely aromatic systems (e.g., benzo[cd]indole in ) .
- Piperidine’s basic nitrogen (pKa ~11) could increase protonation in physiological pH, improving membrane permeability compared to neutral pyrimidopyrimidine derivatives .
Structure-Activity Relationship (SAR) Trends
- Benzodioxin vs. Benzofuran/Phthalide : The benzodioxin’s rigidity and oxygen atoms may optimize binding affinity compared to more flexible or electrophilic systems (e.g., ).
- Indole Substitution : The 1-(2-oxo-2-piperidin-1-ylethyl) group on indole likely sterically shields the aromatic system from metabolic degradation, a limitation in simpler indole derivatives .
- Lumping Strategy Relevance : Per , compounds with shared bicyclic cores (e.g., benzodioxin, benzodiazepine) may exhibit similar physicochemical behaviors despite divergent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
